molecular formula C11H10BrN3O2 B14912742 2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide

2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide

Cat. No.: B14912742
M. Wt: 296.12 g/mol
InChI Key: CRGVQDLOFSQEHU-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide is an organic compound that features a bromophenoxy group and a pyrazolyl group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 1H-pyrazole-4-amine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds and chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a corresponding ketone or aldehyde.

Scientific Research Applications

2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrophobic interactions, while the pyrazolyl group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1H-pyrazol-4-yl)acetamide
  • 2-(4-fluorophenoxy)-N-(1H-pyrazol-4-yl)acetamide
  • 2-(4-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions and reactions that are not possible with other substituents.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C11H10BrN3O2/c12-8-1-3-10(4-2-8)17-7-11(16)15-9-5-13-14-6-9/h1-6H,7H2,(H,13,14)(H,15,16)

InChI Key

CRGVQDLOFSQEHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CNN=C2)Br

Origin of Product

United States

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